molecular formula C15H12FN5O2 B11051318 6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

Cat. No.: B11051318
M. Wt: 313.29 g/mol
InChI Key: VASLUCKVQDOJHE-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex heterocyclic compound. It belongs to the class of fused triazolo-pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a triazolo-pyrimidine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction conditions are optimized to yield the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolo-pyridine derivatives. The use of microwave irradiation in an industrial setting can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. Additionally, its ability to inhibit multiple kinases makes it a versatile compound for therapeutic research .

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

10-(3-fluorophenyl)-7-methyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione

InChI

InChI=1S/C15H12FN5O2/c1-20-14(23)12-10(8-3-2-4-9(16)5-8)6-11(22)19-13(12)21-15(20)17-7-18-21/h2-5,7,10H,6H2,1H3,(H,19,22)

InChI Key

VASLUCKVQDOJHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC(=O)CC2C3=CC(=CC=C3)F)N4C1=NC=N4

Origin of Product

United States

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